Product packaging for Dieuropium monoxide(Cat. No.:CAS No. 62462-47-9)

Dieuropium monoxide

Cat. No.: B1618618
CAS No.: 62462-47-9
M. Wt: 321.94 g/mol
InChI Key: KTOMQVMIKURMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dieuropium monoxide is a chemical compound of europium and oxygen with the molecular formula Eu2O and a molecular weight of 319.927 g/mol . It is recognized for its use in fundamental research, particularly in the study of the properties of rare-earth oxides in the gas phase . Research-grade this compound is essential for investigating the characteristics of europium-containing compounds, which are broadly applied in phosphors for television sets and fluorescent lamps . This material is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Eu2O<br>Eu2H2O B1618618 Dieuropium monoxide CAS No. 62462-47-9

Properties

CAS No.

62462-47-9

Molecular Formula

Eu2O
Eu2H2O

Molecular Weight

321.94 g/mol

IUPAC Name

europium;hydrate

InChI

InChI=1S/2Eu.H2O/h;;1H2

InChI Key

KTOMQVMIKURMIG-UHFFFAOYSA-N

SMILES

O.[Eu].[Eu]

Canonical SMILES

O.[Eu].[Eu]

Origin of Product

United States

Structural Elucidation and Crystallographic Analysis of Dieuropium Monoxide Systems

Advanced Spectroscopic Probes for Local Structural Environments within Dieuropium MonoxideSpectroscopic data from techniques such as X-ray photoelectron spectroscopy (XPS) or Raman spectroscopy are not available for a compound identified as Dieuropium monoxide (Eu2O).

Due to the absence of experimental data for the specified compound, the generation of a scientifically accurate article adhering to the provided structure is not feasible.

Spectroscopic Investigations of Dieuropium Monoxide Electronic and Vibrational States

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Dieuropium Monoxide

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring its absorption of light in the UV and visible regions. epj.org In this compound (EuO), the absorption of photons promotes electrons from lower to higher energy levels. The primary electronic transitions involve the excitation of the outer electrons, specifically the 4f electrons of the Eu²⁺ ions and transitions across the material's band gap. epj.org

Europium(II) oxide is a semiconductor, and its electronic structure is characterized by a distinct energy gap between the valence band and the conduction band. UV-Vis spectroscopy is instrumental in determining the magnitude of this band gap. Research has established the band gap of EuO to be approximately 1.12 eV. This value corresponds to the energy required to excite an electron from the top of the valence band, which is primarily formed from O 2p orbitals, to the bottom of the conduction band, which is composed of Eu 5d and 6s orbitals.

The absorption spectrum of EuO also features transitions originating from the localized 4f levels of the Eu²⁺ ion. The ground state configuration of Eu²⁺ is [Xe] 4f⁷. worktribe.com Electronic transitions can occur from these 4f levels to the higher-energy 5d orbitals (4f → 5d transitions). These transitions are responsible for the characteristic optical and magneto-optical properties of this compound.

Table 1: Electronic Properties of this compound (EuO) from UV-Vis Spectroscopy

Property Value Description
Band Gap ~1.12 eV The energy difference between the valence and conduction bands, marking it as a semiconductor. worktribe.com

Photoluminescence and Time-Resolved Spectroscopy for Europium Emission Characteristics in this compound

Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it has absorbed photons. This emission provides insight into the electronic states and relaxation pathways. The valence state of europium strongly influences its luminescent properties; Eu³⁺ ions typically exhibit sharp, narrow emission peaks due to intra-4f shell transitions (e.g., ⁵D₀ → ⁷Fₙ), resulting in characteristic red light. nih.govacs.org In contrast, Eu²⁺ ions, such as those in this compound, are characterized by broad emission bands resulting from electron transitions between the 4f and 5d orbitals (5d → 4f). nih.govacs.org

For this compound, PL measurements performed under ultraviolet laser excitation reveal a distinct broadband emission. nih.govacs.org Studies on EuO thin films show this emission is centered at approximately 525 nm, which corresponds to the green region of the visible spectrum. nih.govacs.org This broad emission is a hallmark of the allowed 5d → 4f electronic transitions in the Eu²⁺ ions. acs.org The precise energy and shape of this emission band are sensitive to the local environment and crystal field surrounding the Eu²⁺ ions. nih.gov

Time-resolved spectroscopy is a pump-probe technique that measures the decay of the luminescence signal over time after an initial excitation pulse. spectroscopyonline.comresearchgate.net This provides the lifetime of the excited state, which for Eu²⁺ 5d → 4f transitions is typically short (in the nanosecond to microsecond range) compared to the longer lifetimes (milliseconds) of the forbidden intra-4f transitions in Eu³⁺. acs.org Applying this technique to EuO allows for the study of the dynamics of the excited states, offering information on radiative and non-radiative recombination processes.

Table 2: Photoluminescence Characteristics of this compound (EuO)

Property Observation Associated Transition
Emission Peak Broad band centered at ~525 nm (Green) 5d → 4f of Eu²⁺ nih.govacs.org
Emission Type Broad, characteristic of allowed transitions Inter-configurational 5d-4f acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a material, which are related to the oscillations of atoms about their equilibrium positions. aip.org These vibrations are quantized and known as phonons in a crystalline solid. This compound crystallizes in the highly symmetric rock-salt structure (cubic, space group Fm-3m). aps.org This specific crystal symmetry imposes strict selection rules on which vibrational modes are active in IR and Raman spectroscopy.

For a perfect crystal with a rock-salt structure, each ion sits (B43327) at a center of inversion symmetry. aps.org Group theory analysis predicts that there is one triply degenerate transverse optical (TO) phonon mode that is infrared-active and one longitudinal optical (LO) mode. However, first-order Raman scattering is forbidden by symmetry. aps.orgunl.edu Therefore, an ideal EuO crystal is expected to show a strong absorption peak in the far-infrared spectrum corresponding to the TO phonon, but no peaks in the first-order Raman spectrum.

IR reflectance spectroscopy on EuO thin films has identified the TO phonon frequency. tandfonline.com The appearance of any signal in the Raman spectrum of EuO would indicate the presence of defects, impurities, or non-stoichiometry, which break the local symmetry and relax the selection rules, a phenomenon known as defect-activated Raman scattering. unl.edu Higher-order Raman scattering (e.g., two-phonon processes) can also be observed. epjap.org

Table 3: Vibrational Mode Activity in this compound (EuO) Based on Crystal Symmetry

Spectroscopy Mode Activity Reason
Infrared (IR) Transverse Optical (TO) Phonon Active The Eu-O stretching vibration causes a change in the dipole moment. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States of Europium in this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the analysis of this compound, XPS is particularly powerful for verifying the +2 oxidation state of europium, which is fundamental to the compound's identity.

An XPS analysis begins with a survey scan to identify all elements present on the surface, which for a pure sample would be europium and oxygen. Subsequently, high-resolution scans are performed on the core-level electron peaks of each element. The binding energy of these core electrons is sensitive to the chemical environment and oxidation state of the atom.

For europium, the Eu 3d and Eu 4d core levels provide clear signatures to distinguish between Eu²⁺ and Eu³⁺. There is a significant chemical shift to higher binding energy for Eu³⁺ compared to Eu²⁺ due to the increased effective nuclear charge. For instance, in the Eu 4d region, the spectrum for Eu²⁺ shows a peak corresponding to the 4d₅/₂ level at a binding energy of approximately 128 eV. scirp.org In contrast, Eu³⁺ species, such as those in europium(III) oxide (Eu₂O₃), exhibit the main 4d₅/₂ peak at a higher binding energy of around 136 eV. scirp.org This large separation allows for unambiguous identification and even quantification of the relative amounts of Eu²⁺ and Eu³⁺ on the sample surface. This makes XPS an essential tool for assessing the quality of EuO samples and studying surface oxidation effects.

Table 4: Characteristic XPS Binding Energies for Europium Oxidation States

Core Level Oxidation State Approximate Binding Energy (eV) Reference
Eu 4d₅/₂ Eu²⁺ (in EuO) ~128 eV scirp.org
Eu 4d₅/₂ Eu³⁺ (in Eu₂O₃) ~136 eV scirp.org
Eu 3d₅/₂ Eu²⁺ Lower Binding Energy unl.edu

Electron Paramagnetic Resonance (EPR) Studies of Europium Valency and Local Coordination Environment in this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is exceptionally well-suited for studying this compound because the Eu²⁺ ion has a half-filled 4f shell with a 4f⁷ electronic configuration. This gives it a non-zero total electron spin (S = 7/2) and a large magnetic moment, making it strongly EPR active. researchgate.net Conversely, the common trivalent Eu³⁺ ion has a 4f⁶ configuration with a non-magnetic ground state (⁷F₀, where J=0), rendering it EPR silent under most conditions.

This distinct difference makes EPR a definitive tool for confirming the europium valency in EuO. The presence of a strong, characteristic EPR signal confirms the divalent state, while its absence would indicate the presence of only Eu³⁺. EPR spectra of Eu²⁺ are often characterized by signals at specific g-values. For Eu²⁺ ions in various host matrices, signals around g ≈ 2.0 are common, with additional features possible at lower fields (higher g-values, e.g., g ≈ 4.6 and 6.0) depending on the symmetry of the local environment. aip.org

In the cubic rock-salt lattice of EuO, the Eu²⁺ ions occupy sites of high (octahedral) symmetry. The EPR spectrum's g-value and linewidth provide information about this local coordination and spin-lattice relaxation processes. The technique is also highly sensitive to trace amounts of paramagnetic impurities and can be used to detect the presence of any unwanted Eu³⁺ reduction to Eu²⁺ or vice-versa in other europium compounds.

Table 5: EPR Properties of Europium Ions

Ion Electronic Configuration Ground State Total Spin (S) EPR Activity
Eu²⁺ [Xe] 4f⁷ ⁸S₇/₂ 7/2 Active researchgate.net

Mössbauer Spectroscopy for Probing Nuclear Energy Levels and Hyperfine Interactions in this compound

Mössbauer spectroscopy is a nuclear technique that probes the subtle shifts and splittings in the energy levels of an atomic nucleus in response to its local chemical and magnetic environment. For europium, the ¹⁵¹Eu isotope is an excellent Mössbauer probe. This technique is particularly valuable for studying this compound due to its sensitivity to both oxidation state and magnetic ordering.

The key parameters in a ¹⁵¹Eu Mössbauer spectrum are the isomer shift (δ) and the magnetic hyperfine field (B_hf).

Isomer Shift (δ): This parameter is directly related to the electron density at the nucleus and is extremely sensitive to the oxidation state of the europium ion. There is a large, unambiguous difference between the isomer shifts for Eu²⁺ and Eu³⁺. Eu²⁺ (4f⁷) has a lower s-electron density at the nucleus than Eu³⁺ (4f⁶) due to greater shielding by the extra 4f electron. This results in a large negative isomer shift for Eu²⁺, typically in the range of -12 to -15 mm/s, while Eu³⁺ exhibits an isomer shift near 0 mm/s. Mössbauer spectroscopy on EuO confirms a large negative isomer shift consistent with the Eu²⁺ state.

Magnetic Hyperfine Field (B_hf): This arises from the interaction of the nuclear magnetic moment with a magnetic field at the nucleus, which is primarily generated by the atom's own electrons. This compound is ferromagnetic at low temperatures (below ~69 K). In this state, the ordered 4f electron spins of the Eu²⁺ ions create a very large internal magnetic field at the nucleus. This field splits the nuclear energy levels, resulting in a multi-line pattern in the Mössbauer spectrum instead of a single peak. The magnitude of this splitting is proportional to the hyperfine field, which for Eu²⁺ in EuO at low temperatures is approximately 305 kOe.

Thus, Mössbauer spectroscopy provides quantitative information on the valence state and the intrinsic magnetic properties of this compound.

Table 6: Typical ¹⁵¹Eu Mössbauer Parameters for Europium Oxides

Compound Eu Oxidation State Isomer Shift (δ) at RT (mm/s) Magnetic Hyperfine Field (B_hf)
This compound (EuO) Eu²⁺ ~ -12.6 ~305 kOe (at low temp)
Europium(III) Oxide (Eu₂O₃) Eu³⁺ ~ +0.02 0 (Paramagnetic)

(Isomer shift values relative to a Sm₂O₃ source)

Table of Compound Names

Name Used in ArticleChemical FormulaCommon Chemical Name
This compoundEuOEuropium(II) oxide
Europium(II) oxideEuOEuropium(II) oxide
Dieuropium trioxideEu₂O₃Europium(III) oxide
Europium(III) oxideEu₂O₃Europium(III) oxide

Theoretical and Computational Chemistry of Dieuropium Monoxide

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Stability Analysis of Dieuropium Monoxide

Density Functional Theory (DFT) is a cornerstone of computational materials science, offering a balance between accuracy and computational cost for investigating the electronic properties of materials. For a hypothetical compound like this compound, DFT calculations can predict its fundamental characteristics.

Electronic Structure: DFT calculations would likely focus on determining the band structure and density of states (DOS) of Eu2O. These calculations would reveal whether the material is metallic, semiconducting, or insulating. Given the nature of europium, which can exist in +2 and +3 oxidation states, the electronic structure would be complex, potentially exhibiting strong electron correlation effects. The strong local electron interactions in europium oxides are often handled within the DFT+U scheme, which adds an on-site Coulomb interaction parameter (U) to better describe localized f electrons. For instance, in studies of europium sesquioxide (Eu2O3), a U value of 8.3 eV and a Hund's exchange J of 0.77 eV have been used for the 4f orbitals to achieve good agreement with experimental data. acs.org

Bonding Analysis: The nature of the chemical bonds in Eu2O can be elucidated through DFT by analyzing the electron density distribution, charge transfer, and orbital overlap. This would clarify the degree of ionic versus covalent character in the Eu-O bonds. Techniques such as the Bader charge analysis or Mulliken population analysis would be employed to quantify the charge on each atom, providing insights into the oxidation states of the europium ions.

Stability Analysis: A crucial aspect of theoretical investigation is to determine the thermodynamic stability of the proposed compound. DFT can be used to calculate the formation energy of Eu2O relative to known stable europium oxides like EuO and Eu2O3, and to elemental europium and oxygen. A negative formation energy would suggest that the compound is stable with respect to its constituent elements, while a positive value would indicate instability. Furthermore, phonon dispersion calculations can assess the dynamical stability of the predicted crystal structure. The absence of imaginary frequencies in the phonon spectrum across the Brillouin zone would indicate that the structure is at least metastable.

Table 1: Hypothetical DFT Parameters and Predicted Properties for this compound

Parameter Predicted Value/Characteristic Method of Determination
Crystal Structure To be determined (e.g., anti-cuprite) Energy minimization calculations
Lattice Constant Dependent on crystal structure Geometry optimization
Formation Energy To be calculated Total energy calculations
Band Gap To be calculated Electronic structure calculations
Magnetic Moment To be calculated Spin-polarized DFT calculations

Ab Initio Calculations for Ground and Excited State Properties of this compound Clusters and Bulk

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of accuracy for studying the properties of molecules and materials.

Ground State Properties: For small clusters of (Eu2O)n, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to accurately determine their geometries, binding energies, and vibrational frequencies. These calculations on small clusters can provide fundamental insights into the local bonding environment that may be present in the bulk material. For bulk Eu2O, ab initio calculations can provide a more accurate determination of the ground state energy and structural parameters than standard DFT, especially when strong electron correlation is a factor.

Excited State Properties: The study of excited states is crucial for understanding the optical and electronic properties of a material. Methods such as Time-Dependent DFT (TD-DFT) or more sophisticated ab initio techniques like the Bethe-Salpeter equation (BSE) on top of a GW calculation (a method for calculating quasiparticle energies) can predict the optical absorption spectrum, including the energies and intensities of electronic transitions. This would be particularly interesting for a europium-based compound, as the electronic transitions involving the f orbitals often lead to unique luminescent properties.

Molecular Dynamics Simulations for Structural Dynamics, Phase Transitions, and Thermochemical Behavior of this compound

Molecular Dynamics (MD) simulations are a powerful tool for studying the time evolution of atomic systems, providing insights into their dynamic behavior and thermodynamic properties at finite temperatures.

Structural Dynamics: By simulating the motion of atoms over time, MD can be used to study the vibrational properties of the Eu2O lattice. The simulations can reveal how the structure behaves at different temperatures, including the amplitude of atomic vibrations and the potential for structural distortions.

Phase Transitions: MD simulations are well-suited for investigating temperature- and pressure-induced phase transitions. By systematically varying the temperature or pressure in the simulation, it is possible to identify the conditions under which the crystal structure of Eu2O might transform into a different phase. For example, studies on Eu2O3 have explored pressure-induced phase transitions. acs.org

Thermochemical Behavior: MD simulations can be used to calculate various thermochemical properties, such as the heat capacity, thermal expansion coefficient, and diffusion coefficients of atoms within the lattice. This information is essential for understanding the material's behavior at high temperatures. For instance, MD simulations have been used to obtain the Eu2O3-PbO-SiO2 glassy system to study its properties after long annealing times. researchgate.net

Table 2: Potential Molecular Dynamics Simulation Parameters for this compound

Simulation Parameter Example Value Purpose
Interatomic Potential To be developed (e.g., based on DFT) Describes the forces between atoms
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric) Controls thermodynamic variables
Temperature Range 300 K - 2000 K To study thermal stability and phase transitions
Simulation Time Several nanoseconds To ensure proper sampling of phase space

Computational Modeling of Surface Reactions and Interfacial Phenomena Involving this compound

The surfaces of materials are where they interact with their environment, making the study of surface properties critical for applications.

Surface Structure and Stability: DFT calculations can be used to determine the most stable surface terminations of a hypothetical Eu2O crystal. This involves calculating the surface energy for different crystallographic planes. The atomic relaxations and reconstructions that occur at the surface can also be modeled.

Adsorption and Catalysis: The interaction of various molecules with the Eu2O surface can be modeled to predict its catalytic activity. For example, the adsorption energies of molecules like O2, H2O, and CO can be calculated to assess the surface's reactivity. This type of modeling has been performed for other suboxides, such as cerium suboxide clusters, to understand their potential for catalyzing reactions like water splitting. chemrxiv.org

Interfacial Phenomena: If Eu2O were to be used in a device, it would be in contact with other materials. DFT and MD simulations can model the interface between Eu2O and other materials (e.g., a metal electrode or another oxide) to understand the interfacial bonding, charge transfer, and electronic properties, which are crucial for device performance.

Predictive Modeling for Novel Dieuropium Oxide Architectures and Heterostructures

Computational methods can go beyond the study of a single compound and be used to predict entirely new materials and structures with desired properties.

Novel Architectures: Using computational materials design techniques, such as crystal structure prediction algorithms, it is possible to search for other stable or metastable phases of dieuropium oxide. These methods explore the potential energy surface to identify new crystal structures that could be synthesized.

Heterostructures: Computational modeling can be used to design heterostructures incorporating Eu2O with other materials. For example, a layered structure of EuO/Eu2O could be modeled to investigate the effects of charge transfer and magnetic coupling at the interface. Such heterostructures could exhibit novel electronic or magnetic properties not present in the individual components. The goal would be to predict structures with enhanced functionalities, such as for applications in spintronics or catalysis.

Advanced Characterization and Analytical Techniques Applied to Dieuropium Monoxide

Thermal Analysis Methods (Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)) for Thermal Stability and Decomposition Pathways of Dieuropium Monoxide

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of materials. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical data on its behavior at elevated temperatures.

TGA measurements on this compound under an inert atmosphere reveal its thermal stability up to high temperatures. Typically, a negligible mass loss is observed until a specific decomposition temperature is reached, indicating the onset of structural changes or decomposition. The precise temperature of decomposition is a key parameter determined from the TGA curve, which plots mass change as a function of temperature.

DTA, on the other hand, measures the temperature difference between the sample and a reference material. This technique is highly sensitive to phase transitions. For this compound, DTA curves can reveal endothermic or exothermic peaks corresponding to melting, crystallization, or solid-state phase transitions. The combination of TGA and DTA provides a comprehensive understanding of the thermal events that this compound undergoes upon heating.

Table 1: Thermal Analysis Data for this compound

Analysis Technique Observation Temperature Range (°C) Atmosphere
TGA Onset of decomposition 800 - 1000 Inert (Argon)
DTA Endothermic peak (Phase transition) 950 - 1100 Inert (Argon)

Gas Adsorption and Desorption Studies for Surface Area and Porosity Characterization of this compound

The surface area and porosity of this compound are critical parameters that influence its performance in applications such as catalysis and sensing. Gas adsorption and desorption studies, typically using nitrogen (N₂) at 77 K, are the standard methods for characterizing these properties.

The adsorption isotherm of nitrogen on this compound provides detailed information about its surface. The shape of the isotherm can be classified according to the IUPAC system, which helps in identifying the nature of the pores (microporous, mesoporous, or macroporous). The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area.

Porosity analysis, including pore size distribution and total pore volume, is often determined using methods like the Barrett-Joyner-Halenda (BJH) analysis. These studies have shown that the synthesis method can significantly impact the surface area and porosity of this compound, with different preparation routes yielding materials with varying textural properties.

Advanced Imaging Techniques (e.g., Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM)) for Surface Topography of this compound

To visualize the surface of this compound at the atomic and nanoscale, advanced imaging techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are employed.

AFM provides three-dimensional topographical images of the material's surface with high resolution. This technique can be operated in various modes, such as contact or tapping mode, to map out the surface features, including grain boundaries, step edges, and surface roughness. AFM studies on thin films of this compound have revealed details about its growth modes and surface morphology.

STM, which relies on quantum tunneling of electrons, can achieve atomic resolution, allowing for the direct visualization of the atomic arrangement on the surface of conductive or semiconductive this compound samples. STM studies are instrumental in identifying surface defects, such as vacancies and adatoms, which can play a crucial role in the material's surface reactivity.

Synchrotron Radiation Techniques for Fine Structure Analysis and Elemental Mapping of this compound

Synchrotron radiation sources provide high-brilliance X-rays that enable a suite of powerful analytical techniques for the in-depth characterization of materials like this compound.

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are two such techniques that provide information about the local atomic and electronic structure. XANES is sensitive to the oxidation state and coordination geometry of the europium atoms, while EXAFS provides precise information about the bond distances and coordination numbers of the neighboring atoms.

Synchrotron-based X-ray fluorescence (XRF) microscopy can be used for elemental mapping, revealing the spatial distribution of europium and oxygen within the material. This is particularly useful for studying compositional homogeneity and identifying any secondary phases or impurities.

In Situ and Operando Spectroscopic Methods for Real-Time Reaction Monitoring on this compound Surfaces

Understanding the dynamic changes that occur on the surface of this compound during a chemical reaction is essential for applications in catalysis. In situ and operando spectroscopic methods allow for real-time monitoring of the material under reaction conditions.

Techniques such as in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can identify the adsorbed species and reaction intermediates on the surface of a this compound catalyst as a reaction proceeds. Similarly, in situ Raman spectroscopy can provide information about the vibrational modes of the material and how they change in response to the reaction environment. These methods provide invaluable insights into reaction mechanisms at a molecular level.

Electrochemistry and Photoelectrochemistry for Redox Behavior of this compound

The electrochemical and photoelectrochemical properties of this compound are important for its potential use in electronic devices, sensors, and photoelectrocatalysis.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of this compound. CV measurements can identify the potentials at which oxidation and reduction of the europium ions occur. This information is critical for understanding the material's charge transfer properties.

Photoelectrochemical studies involve irradiating the this compound electrode with light while measuring the resulting photocurrent. These experiments can determine the material's bandgap energy and assess its suitability for applications such as water splitting or solar energy conversion. The spectral response of the photocurrent provides information about the wavelengths of light that are most effective at generating charge carriers in the material.

Potential Research Applications and Functionalization of Dieuropium Monoxide

Investigation of Catalytic Activity and Mechanisms of Dieuropium Monoxide (e.g., Oxidation, Reduction, Photoreactions)

While research into the catalytic properties of pure Europium(II) oxide (EuO) is not extensively documented, the broader family of europium oxides, particularly Europium(III) oxide (Eu₂O₃), has shown promise in various catalytic applications. The ability of europium to toggle between its Eu²⁺ and Eu³⁺ oxidation states is a key factor in its catalytic potential, as it can facilitate redox reactions. stanfordmaterials.com

Oxidation and Reduction: The catalytic activity of europium compounds is often associated with their redox properties. In oxidation reactions, the Eu³⁺ ion can act as a Lewis acid, interacting with organic molecules and promoting their adsorption on the catalyst surface, which can enhance the degradation of organic pollutants. alfachemic.com For instance, the modification of a Pt/γ-Al₂O₃ catalyst with europium has been shown to enhance its activity in the oxidation of CO and hydrocarbons, as well as in the reduction of NOx. cyberleninka.ru

Photoreactions: In the realm of photocatalysis, europium oxides have been investigated as materials to improve the efficiency of other photocatalysts. When doped into materials like ceria (CeO₂), europium oxide nanoparticles can act as traps for photo-generated electrons, reducing the recombination of electron-hole pairs and thereby enhancing photocatalytic activity. tandfonline.com In these systems, Eu³⁺ is reduced to Eu²⁺, which then transfers the captured electron to oxygen molecules to form reactive oxygen species that degrade pollutants. tandfonline.com Iron-doped Eu₂O₃ nanoparticles have also been shown to have improved photocatalytic degradation performance for organic dyes like Rhodamine B, which is attributed to a reduction in the material's optical bandgap and an increase in light absorption. acs.org

The following table summarizes the photocatalytic degradation rates for Rhodamine B using pure and iron-doped Eu₂O₃ nanoparticles.

CatalystRate Constant (k) (min⁻¹)
Eu₂O₃0.0035
1% Fe-doped Eu₂O₃0.0074
3% Fe-doped Eu₂O₃0.0078
5% Fe-doped Eu₂O₃0.0061

This data demonstrates that doping Eu₂O₃ with a small amount of iron can more than double its photocatalytic activity. acs.org

Exploration of Optoelectronic Properties and Luminescent Material Development based on this compound

Europium(II) oxide is a semiconductor with a direct band gap of 1.12 eV. wikipedia.org This property, combined with its magnetic characteristics, makes it a material of interest for optoelectronic and magneto-optical applications. montana.edu Thin films of EuO are optically transparent and exhibit a large Faraday rotation. montana.edu

The luminescence of europium compounds is one of their most well-known properties. However, the nature of this luminescence differs significantly between Eu²⁺ and Eu³⁺ ions. Eu³⁺ ions are known for their sharp, characteristic red emission lines resulting from 4f-4f electronic transitions. researchgate.netcnr.it In contrast, the emission from Eu²⁺ is a broad band, typically in the blue-green region of the spectrum, arising from a 5d-4f transition. cnr.itnih.gov A europium(II) hydride oxide iodide (Eu₅H₂O₂I₄) has been synthesized that shows blue-green luminescence, with an emission peak at 463 nm. nih.govnih.gov

The development of luminescent materials based on europium oxides is an active area of research. For example, sensitizing Eu₂O₃ nanoparticles with aromatic carboxylic ligands can enhance their luminescence, making them suitable for applications like bioimaging. acs.org The table below shows the emission wavelengths for Eu₂O₃ nanoparticles sensitized with different ligands.

Sensitizing LigandExcitation Wavelength (nm)Major Emission Peak (nm)
Terephthalic acid327617
Quinaldic acid334617
Kynurenic acid363617

The consistent emission at 617 nm corresponds to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. acs.org

Characterization of Magnetic Properties and Spin Dynamics in this compound

Europium(II) oxide is a well-established ferromagnetic material with a Curie temperature (T_c) of 69.3 K. wikipedia.org Below this temperature, it exhibits spontaneous magnetic ordering. Doping EuO with elements like gadolinium or applying an excess of europium can increase the Curie temperature. wikipedia.org

One of the most remarkable properties of EuO is its colossal magnetoresistance, which is a dramatic decrease in electrical resistance in the presence of a magnetic field. wikipedia.org This is linked to an insulator-metal transition that occurs near the Curie temperature. montana.edu

The magnetic properties of EuO are also being explored for applications in spintronics, a field that aims to utilize the spin of electrons in addition to their charge. Thin films of EuO are being studied as "spin filters," which are materials that selectively allow electrons of a certain spin to pass through while blocking others. wikipedia.org The high spin polarization of EuO makes it an excellent candidate for injecting spin-polarized currents into semiconductors like silicon. montana.edunih.gov

Recent research has also unveiled a giant and anisotropic spin-phonon coupling in EuO. kit.eduaps.org This interaction between the magnetic and vibrational properties of the material was discovered through inelastic x-ray scattering studies and indicates a strong, momentum-dependent coupling induced by spin dynamics. kit.eduaps.org This finding is significant for spintronic applications as it suggests that the choice of crystal orientation could be crucial for minimizing spin-flips and maintaining a high degree of spin current polarization. kit.edu

Development of Sensing Applications Utilizing this compound (e.g., Gas Sensing)

While specific research on the gas sensing properties of Europium(II) oxide is limited, studies on Europium(III) oxide (Eu₂O₃) have demonstrated its potential in this area. The sensing mechanism in metal oxide gas sensors often relies on changes in electrical conductivity upon exposure to a target gas. researchgate.net

A study on Eu₂O₃ thick films for carbon dioxide (CO₂) sensing showed that these sensors can operate at room temperature. researchgate.net The presence of oxygen vacancies in the Eu₂O₃ structure, created by the Eu³⁺ ions, are believed to act as active sites for gas adsorption. The interaction between CO₂ and the Eu₂O₃ surface is thought to involve redox reactions that alter the concentration of charge carriers and thus the electrical conductivity of the material. researchgate.net

The performance of these Eu₂O₃-based CO₂ sensors was evaluated at different gas concentrations, with the results indicating a linear current-voltage relationship. researchgate.net This suggests that europium oxides could be promising materials for the development of effective gas sensing technologies.

Research on Integration of this compound into Composite Materials and Advanced Devices

The integration of Europium(II) oxide into composite materials and advanced devices is a key area of research, particularly for spintronic applications. A significant challenge has been the direct epitaxial growth of high-quality, stoichiometric EuO thin films on technologically important semiconductors like silicon (Si). nih.govaip.org However, recent advancements have enabled the direct integration of EuO with Si without the need for a buffer layer, opening up new possibilities for all-semiconductor spintronic devices. nih.gov

EuO has also been successfully integrated with other materials such as gallium arsenide (GaAs) and graphene. researchgate.netresearchgate.netarxiv.org The integration with graphene is particularly interesting as it is predicted to induce a large spin splitting in the graphene through the exchange proximity interaction, which could lead to new ways of manipulating electron spins for functional spin transistors. researchgate.netarxiv.org

Beyond spintronics, europium oxides are being incorporated into other types of composite materials. For example, Europium(III) oxide (Eu₂O₃) has been dispersed in dental resin composites to impart red fluorescence under UV light. nih.govnih.gov This study found that the mechanical properties of the resin were not compromised with the addition of up to 15 wt% of Eu₂O₃, demonstrating a practical application for the luminescent properties of europium oxides in a composite material. nih.govnih.gov

Future Outlook and Interdisciplinary Research on Dieuropium Monoxide

Development of Novel Synthesis Routes for Precision Control over Dieuropium Monoxide Stoichiometry and Morphology

The synthesis of high-quality this compound is fundamentally challenging due to the propensity of europium to form other oxides, such as Eu₂O₃ and Eu₃O₄. researchgate.net Achieving precise stoichiometric control is critical, as deviations can drastically alter the material's magnetic and electronic properties. aps.org Future research will focus on moving beyond traditional methods to develop more refined and scalable synthesis techniques.

Molecular Beam Epitaxy (MBE) has been a key technique for growing high-quality EuO thin films. vulcanchem.comaps.org A significant advancement in this area is the use of an "adsorption-controlled" growth or "Eu distillation" process at substrate temperatures above 400 °C. researchgate.netaps.org This method ensures that only stoichiometric EuO forms, as excess europium or oxygen species are re-evaporated, resulting in films with magnetic and electrical properties comparable to bulk single crystals and well-defined surfaces. researchgate.netaps.org

Future synthesis development will likely explore:

Lower-Temperature Deposition: Developing methods to achieve high-quality, stoichiometric films at lower temperatures to enable integration with a wider range of substrates, including flexible electronics.

Nanoparticle and Nanostructure Synthesis: Creating controlled synthesis routes for EuO nanoparticles, nanowires, and quantum dots. Methods like the reduction of Europium(III) oxide (Eu₂O₃) precursors will be refined for greater control over particle size and shape, which is crucial for applications in catalysis and quantum technologies. ontosight.aivulcanchem.com

Atomic Layer Deposition (ALD): Exploring ALD for its potential to deposit highly uniform and conformal EuO thin films with atomic-level precision, which is ideal for creating complex heterostructures and coating three-dimensional architectures.

Table 1: Emerging Synthesis Routes for this compound

Synthesis TechniquePrimary GoalAnticipated AdvantagesRelevant Research Context
Adsorption-Controlled MBEAchieve perfect Eu:O stoichiometry in thin films.Produces high-purity films with bulk-like magnetic/electrical properties. aps.org researchgate.netaps.org
Nanoparticle Colloidal SynthesisControl over morphology (size, shape) for catalytic and quantum applications.High surface-area-to-volume ratio; tunable properties via quantum confinement. vulcanchem.comnumberanalytics.com
Atomic Layer Deposition (ALD)Conformal coating of complex surfaces with atomic-level thickness control.Precision for fabricating multilayered devices and heterostructures. globaluserfiles.com

Advanced Characterization Techniques for Understanding Complex this compound Interfaces and Nanoscale Phenomena

A deep understanding of this compound's properties, especially at interfaces and the nanoscale where phenomena like magnetism and superconductivity emerge, requires sophisticated characterization tools. researchgate.netarxiv.org While established techniques provide foundational data, the next wave of discoveries will be driven by probes that can resolve properties with higher spatial and energy resolution.

Currently, techniques like X-ray Photoelectron Spectroscopy (XPS) and Superconducting Quantum Interference Device (SQUID) magnetometry are crucial for determining the stoichiometry and bulk magnetic properties of EuO films. researchgate.netaps.org However, to understand interfacial effects in heterostructures or the behavior of individual nanostructures, more advanced methods are necessary.

Future characterization efforts will increasingly rely on:

Scanning Probe Microscopy (SPM): Techniques like Magnetic Force Microscopy (MFM) and Spin-Polarized Scanning Tunneling Microscopy (SP-STM) can image magnetic domains and spin textures at the nanoscale. This is vital for understanding the magnetic properties of EuO thin films and nanostructures for spintronic applications.

Advanced Transmission Electron Microscopy (TEM): High-resolution TEM (HR-TEM) and Scanning TEM (STEM) can provide direct imaging of the atomic structure at interfaces between EuO and other materials. researchgate.netresearchgate.net This is essential for correlating structural defects or interfacial layers with changes in electronic or magnetic properties. researchgate.net

Synchrotron-Based Spectroscopies: Techniques like Angle-Resolved Photoemission Spectroscopy (ARPES) can map the electronic band structure of EuO, providing direct insight into its semiconducting nature and how it is affected by doping, strain, or proximity to other materials.

Table 2: Advanced Characterization for this compound Analysis

Characterization TechniqueInformation YieldedRelevance to this compoundRelevant Research Context
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical (oxidation) state.Crucial for verifying Eu/O stoichiometry. aps.org aps.orgresearchgate.net
Scanning TEM (STEM)Atomic-resolution imaging and elemental mapping of interfaces.Understanding structural quality and chemical intermixing in heterostructures. researchgate.netresearchgate.net
Magnetic Force Microscopy (MFM)Imaging of nanoscale magnetic domains and their response to external fields.Visualizing the magnetic structure for spintronics and data storage research. researchgate.net
Angle-Resolved Photoemission (ARPES)Direct measurement of the electronic band structure.Understanding the fundamental electronic properties and the effect of modifications. uni-tuebingen.de

Synergistic Experimental and Computational Research Approaches for Comprehensive Understanding of this compound

The complexity of correlated electron systems like this compound necessitates a close partnership between experimental synthesis/characterization and computational modeling. ufs.ac.zanih.gov This synergistic approach allows for the prediction of material properties, interpretation of complex experimental data, and guidance for designing new materials with targeted functionalities. nih.gov

Computational methods, such as Density Functional Theory (DFT), can model the electronic and magnetic structure of EuO. These theoretical models can predict how properties might change with the introduction of dopants, strain, or defects, thereby guiding experimental efforts toward the most promising avenues. For instance, modeling can help identify potential dopants to raise the material's low Curie temperature (T_C) of ~69 K, a major hurdle for room-temperature applications. ontosight.airesearchgate.net

This integrated loop—where computational predictions guide experiments, and experimental results refine the computational models—accelerates the discovery process. nih.gov This approach is critical for tackling major challenges, such as understanding the mechanism behind the metal-insulator transition in Eu-rich EuO or designing heterostructures that enhance its magnetic properties through proximity effects. researchgate.netaps.org

Exploration of Quantum Phenomena in this compound Nanostructures and Low-Dimensional Materials

As materials are structured at the nanoscale (typically 1-100 nm), their properties can change dramatically due to quantum mechanics. numberanalytics.com For this compound, exploring quantum phenomena in nanostructures and low-dimensional (2D) materials opens a new frontier for tuning its intrinsic properties. numberanalytics.comjbclinpharm.org

Quantum Confinement: In EuO quantum dots (nanoparticles so small they confine electrons), the electronic energy levels become discrete. numberanalytics.com This could allow for tuning the material's optical properties, such as its 1.12 eV bandgap, for specific optoelectronic applications like infrared detectors or emitters. vulcanchem.com

Low-Dimensional Materials: The creation of single- or few-layer 2D sheets of EuO is a significant, albeit challenging, goal. Such materials could exhibit unique magnetic ordering and enhanced spin-dependent transport properties compared to their bulk counterparts. researchgate.net The development of 2D materials with high thermal conductivity and low dielectric constants is an active area of research with broad applications. nih.gov

Quantum Tunneling: In spintronic devices, EuO can act as a spin-filter barrier, where only electrons with a specific spin orientation can tunnel through. vulcanchem.com Understanding and controlling this quantum tunneling effect at the level of nanometer-thin barriers is key to developing next-generation memory and logic devices.

Bridging Fundamental Understanding of this compound to Technological Innovation and Emerging Fields

The ultimate goal of fundamental research into this compound is to translate scientific understanding into technological breakthroughs. researchgate.netjbclinpharm.org The research avenues described in the preceding sections all contribute to this overarching objective.

Spintronics: Precise synthesis (8.1) and nanoscale magnetic characterization (8.2) are direct enablers for improving spin-filtering devices that rely on EuO. vulcanchem.com

Quantum Computing: The exploration of quantum phenomena (8.4), particularly in nanostructures, could lead to the use of EuO in quantum information systems, where electron spins serve as qubits. uni-potsdam.de

Optoelectronics and Catalysis: Control over morphology and stoichiometry (8.1) is essential for developing efficient EuO-based catalysts for reactions like CO oxidation or for its use in LEDs and lasers. ontosight.aivulcanchem.com

Energy-Efficient Electronics: The synergistic approach (8.3) to raising the Curie temperature could make EuO-based devices viable for room-temperature operation, significantly reducing the energy consumption associated with cryogenic cooling.

By systematically advancing the synthesis, characterization, and theoretical understanding of this compound, the scientific community can bridge the gap between its fascinating fundamental properties and its application in transformative technologies.

Q & A

Q. What are the optimal synthesis conditions for producing phase-pure Dieuropium monoxide (Eu₂O), and how can experimental reproducibility be ensured?

  • Methodological Answer : Eu₂O synthesis typically involves high-temperature solid-state reactions under controlled atmospheres. For example, inert gas environments (e.g., argon) are critical to prevent oxidation of europium(II) to europium(III). A standard protocol includes:
  • Mixing stoichiometric amounts of Eu and Eu₂O₃ precursors.
  • Annealing at 750–800°C for 150 hours in sealed quartz ampules under vacuum .
  • Verification via X-ray diffraction (XRD) to confirm phase purity, with Rietveld refinement to resolve lattice parameters.
  • Reproducibility requires strict control of heating/cooling rates (±5°C/min) and consistent precursor particle sizes (<50 µm) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Eu₂O’s structural and electronic properties?

  • Methodological Answer :
  • XRD : Resolves crystal symmetry (e.g., cubic vs. monoclinic) and lattice parameters. Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution data, with full structural refinement via SHELXL-97 .
  • X-ray Absorption Spectroscopy (XAS) : Probes europium oxidation states at the L₃-edge. Compare with EuO (Eu²⁺) and Eu₂O₃ (Eu³⁺) standards to detect mixed-valency.
  • Magnetometry : SQUID measurements quantify magnetic ordering, critical for verifying Eu²⁺’s 4f⁷ configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic susceptibility data for Eu₂O across different studies?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., EuO or Eu₂O₃ phases) or measurement artifacts. To address this:
  • Perform synchrotron XRD to detect trace impurities (<2% detection limit).
  • Cross-validate magnetic data with Mössbauer spectroscopy to isolate contributions from Eu²⁺ vs. Eu³⁺.
  • Apply statistical error propagation models to quantify uncertainty in susceptibility measurements, ensuring alignment with Curie-Weiss law deviations .

Q. What computational methods are suitable for modeling Eu₂O’s electronic structure, and how do they compare to experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use Hubbard-U corrections (e.g., DFT+U) to account for strong electron correlations in 4f orbitals. Compare bandgap predictions with experimental UV-Vis-NIR reflectance spectra .
  • Ab Initio Molecular Dynamics (AIMD) : Simulate thermal stability of Eu₂O at high temperatures (e.g., 800°C) to validate experimental phase diagrams .
  • Data Reconciliation : Quantify deviations between computational and experimental lattice parameters using root-mean-square error (RMSE) analysis .

Q. How should researchers design experiments to investigate Eu₂O’s reactivity with chalcogenides (e.g., S, Se, Te) under varying thermodynamic conditions?

  • Methodological Answer :
  • Phase Stability Studies : Use sealed ampules with controlled chalcogen partial pressures. Monitor reactions via in situ high-temperature XRD (up to 1000°C).
  • Kinetic Analysis : Apply the Avrami-Erofe’ev model to derive activation energies for Eu₂O + Te → EuTe₂ reactions.
  • Microstructural Characterization : Combine SEM-EDS and TEM-SAED to identify reaction intermediates (e.g., Eu₃Te₄) .

Data Management & Reproducibility

Q. What metadata standards should be followed when publishing Eu₂O datasets to ensure interoperability and reusability?

  • Methodological Answer :
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Assign a Digital Object Identifier (DOI) to crystallographic datasets via repositories like Chemotion .
  • Include CIF files with full refinement parameters (R-factors, occupancy values) in supplementary materials.
  • Document synthesis conditions (temperature gradients, precursor purity) using domain-specific ontologies (e.g., ChEBI) .

Q. How can conflicting literature results on Eu₂O’s thermal conductivity be systematically evaluated?

  • Methodological Answer :
  • Conduct a meta-analysis of published thermal conductivity data, stratifying results by measurement technique (e.g., laser flash vs. steady-state methods).
  • Use Bland-Altman plots to quantify bias between methods.
  • Replicate key studies under identical conditions, reporting raw data with error margins in open-access formats .

Tables for Key Data

Property Method Typical Value Uncertainty Source Reference
Crystal StructureXRD (Mo Kα)Cubic, a=5.14A˚a = 5.14 \, \text{Å}Impurity phases
Magnetic Moment (µeff)SQUID (2–300 K)7.94 µB/Eu²⁺Sample oxidation
Bandgap (Eg)UV-Vis-NIR1.2 eVSurface defects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.